molecular formula C7H16N2O B3281436 2-(Methoxymethyl)-1-methylpiperazine CAS No. 734507-92-7

2-(Methoxymethyl)-1-methylpiperazine

Cat. No.: B3281436
CAS No.: 734507-92-7
M. Wt: 144.21 g/mol
InChI Key: YOFWUTDMXLXUJQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-methylpiperazine (CAS 734507-92-7) is a versatile piperazine derivative of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C 7 H 16 N 2 O and a molecular weight of 144.21 g/mol, this compound serves as a key chiral building block and synthetic intermediate . Its structure, featuring a methoxymethyl side chain, makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of potential pharmaceutical agents where the piperazine scaffold is prevalent. The calculated physicochemical properties include a density of approximately 0.916 g/cm³, a boiling point of around 191.61 °C, and a refractive index of 1.436 . Researchers utilize this compound in the exploration of structure-activity relationships and as a starting material for the synthesis of diverse chemical libraries. As a specialized intermediate, it is instrumental in constructing molecules for screening in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to verify the suitability and accuracy of the product specifications for their specific application prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-5-7(9)6-10-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFWUTDMXLXUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chiral Piperazine Scaffold: Technical Profile of (R)-2-(Methoxymethyl)-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-2-(Methoxymethyl)-1-methylpiperazine , a specialized chiral building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands.

Executive Summary

(R)-2-(Methoxymethyl)-1-methylpiperazine (CAS: 1448298-67-6) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the rigid piperazine ring which directs the spatial orientation of the methoxymethyl ether side chain. The specific (R)-stereochemistry at the C2 position, combined with the N1-methyl group, creates a distinct vector for hydrogen bonding and hydrophobic interactions, making it a critical fragment for Fragment-Based Drug Design (FBDD) in CNS and oncology therapeutics.

Core Chemical Identity
PropertySpecification
IUPAC Name (2R)-2-(Methoxymethyl)-1-methylpiperazine
CAS Number 1448298-67-6
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Chirality (R)-Enantiomer
SMILES CN1CNCC1
Key Functional Groups Tertiary Amine (N1), Secondary Amine (N4), Ether (Side Chain)

Structural Dynamics & Conformational Analysis

The pharmacological potency of piperazine-based drugs often depends on the ring's ability to adopt specific chair conformations.

The "Distorted Chair" Equilibrium

Unlike unsubstituted piperazine, which flips rapidly between degenerate chair conformers, the 1,2-substitution pattern in this molecule introduces steric strain that biases the equilibrium.

  • N1-Methyl Positioning: The N-methyl group generally prefers the equatorial position to minimize 1,3-diaxial interactions with the C3/C5 protons.

  • C2-Side Chain Positioning: The methoxymethyl group at C2 is subject to the Gauche Effect . The electronegative oxygen in the side chain influences the preferred torsion angle relative to the N1 lone pair.

  • Result: The molecule predominantly exists in a chair conformation where the C2-substituent is equatorial, maximizing thermodynamic stability. However, upon binding to a protein target (e.g., a kinase ATP pocket), the "boat" or "twist-boat" high-energy conformers may be accessible if compensated by binding enthalpy.

Stereochemical Integrity

The (R)-configuration is absolute. Inversion at the chiral center (C2) is chemically difficult without breaking the C-C bond, making the scaffold robust under standard nucleophilic substitution conditions used to derivatize the N4 nitrogen.

Synthetic Methodology

The synthesis of this scaffold requires preserving the chiral center derived from the starting material. The most robust route utilizes (R)-2-(Hydroxymethyl)piperazine derivatives, often sourced from the chiral pool (D-Serine or similar amino acids).

Retrosynthetic Pathway (Graphviz)

SynthesisPath Start D-Serine / Amino Acid Precursor Inter1 (R)-4-Boc-2-hydroxymethylpiperazine Start->Inter1 Cyclization & Reduction Inter2 N1-Methylation (Reductive Amination) Inter1->Inter2 HCHO, NaBH(OAc)3 Inter3 O-Methylation (Williamson Ether Synthesis) Inter2->Inter3 NaH, MeI Final (R)-2-(Methoxymethyl)-1-methylpiperazine Inter3->Final TFA (Deprotection)

Figure 1: Strategic synthesis route starting from chiral pool precursors to the final methylated ether.

Detailed Protocol: O-Methylation & Deprotection

Note: This protocol assumes the starting material is (R)-4-Boc-1-methyl-2-hydroxymethylpiperazine.

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Tetrahydrofuran (THF), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

  • Activation:

    • Charge a flame-dried flask with (R)-4-Boc-1-methyl-2-hydroxymethylpiperazine (1.0 eq) and anhydrous THF (10 mL/g).

    • Cool to 0°C under nitrogen atmosphere.

    • Add NaH (1.2 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 minutes at 0°C to ensure alkoxide formation.

  • Alkylation:

    • Add MeI (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Monitor: Check TLC or LC-MS for disappearance of the alcohol.

  • Quench & Workup:

    • Quench carefully with ice-water. Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • N4-Deprotection (If Boc protected):

    • Dissolve the crude ether in DCM (5 mL/g).

    • Add TFA (10-20 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.[2] Basify with saturated NaHCO3 to pH > 10.

    • Extract with DCM/Isopropanol (3:1) to recover the free base.

Analytical Quality Control

Ensuring enantiomeric excess (ee%) is critical, as the (S)-enantiomer may have off-target toxicity or reduced potency.

Chiral HPLC Method

Standard reverse-phase HPLC cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.[3]

Method Parameters:

  • Column: Chiralpak IC or AD-H (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is essential to suppress peak tailing of the basic piperazine nitrogens.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Temperature: 25°C.

Analytical Workflow (Graphviz)

QC_Workflow cluster_criteria Acceptance Specs Sample Crude Product Sample Prep Derivatization (Optional) (React with Benzoyl Chloride if UV signal weak) Sample->Prep Dissolve in EtOH HPLC Chiral HPLC Injection (Chiralpak IC) Prep->HPLC Data Data Analysis HPLC->Data Integration Decision Pass/Fail Criteria Data->Decision ee% Calculation Spec1 Purity > 98% Decision->Spec1 Spec2 ee% > 99%

Figure 2: Quality Control workflow emphasizing enantiomeric purity determination.

Handling and Stability

  • Physical State: Typically a colorless to pale yellow oil or low-melting solid.

  • Basicity: The N1 (methylated) is less basic than N4 (secondary). However, the molecule acts as a strong base; it will absorb CO2 from the air.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: Irritating to eyes and skin. Use standard PPE.

Applications in Drug Discovery

This scaffold is frequently employed in Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibitors: The piperazine ring mimics the hinge-binding motif or solvent-exposed region of ATP-competitive inhibitors. The methoxymethyl group can occupy small hydrophobic pockets (e.g., the ribose pocket).

  • GPCR Ligands: Specifically for Dopamine (D2/D3) and Serotonin (5-HT) receptors, where the basic nitrogen interacts with the conserved Aspartate residue in the transmembrane domain.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature and Protocols. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations Guidebook. Retrieved from [Link]

Sources

1-methyl-2-methoxymethylpiperazine physiochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical properties, synthesis, and applications of 1-methyl-2-(methoxymethyl)piperazine , a specialized chiral building block in medicinal chemistry.

Executive Summary

1-Methyl-2-(methoxymethyl)piperazine is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases (e.g., Syk inhibitors). Distinguished by its steric bulk at the C2 position and the presence of two basic nitrogen centers, it serves as a critical scaffold for introducing chirality and tuning the lipophilicity (LogP) of drug candidates.

This guide analyzes the (R)-enantiomer (CAS 1448298-67-6 ) and the racemic forms, detailing their physiochemical profiles, synthetic routes, and handling protocols for high-purity research applications.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a piperazine ring substituted at the N1 position with a methyl group and at the C2 position with a methoxymethyl ether linkage. This specific substitution pattern creates a chiral center at C2.

AttributeDetail
Chemical Name 1-Methyl-2-(methoxymethyl)piperazine
Common Synonyms 2-(Methoxymethyl)-1-methylpiperazine; (1-Methylpiperazin-2-yl)methyl methyl ether
CAS Number (R-isomer) 1448298-67-6
CAS Number (Racemic) Not widely listed; often referenced via precursors
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
SMILES CN1CCNCC1COC
Chirality C2 is a chiral center (available as (R)- or (S)- enantiomers)

Physiochemical Profile

The following data aggregates experimental values from homologous series and computational predictions where specific experimental data is proprietary.

Quantitative Properties Table
PropertyValue / RangeSource/Note
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 175°C - 185°C (at 760 mmHg)Predicted based on isomer 1-(2-methoxyethyl)piperazine (193°C)
Density ~0.94 - 0.98 g/mLPredicted
pKa (N4 - Secondary) 9.1 ± 0.2Predicted (Base strength)
pKa (N1 - Tertiary) 4.8 ± 0.2Predicted
LogP (Octanol/Water) -0.3 to 0.1Computational (Hydrophilic)
Topological Polar Surface Area 24.5 ŲComputed
Solubility Miscible in water, MeOH, DCM, DMSOExperimental
Structural Insights
  • Basicity: The N4 (secondary amine) is the most basic site, suitable for nucleophilic attacks or salt formation. The N1 (tertiary amine) is less basic due to the electron-withdrawing effect of the adjacent methoxymethyl group and steric hindrance.

  • H-Bonding: The methoxy ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), while the N4 amine acts as both a Hydrogen Bond Donor (HBD) and Acceptor.

Synthetic Pathways & Manufacturing[5]

The synthesis of 1-methyl-2-(methoxymethyl)piperazine typically proceeds from (1-methylpiperazin-2-yl)methanol (CAS 141108-61-4). The stereochemistry is established early, often starting from chiral amino acids or resolved piperazine-2-carboxylic acid derivatives.

Core Synthetic Route (Graphviz Diagram)

Synthesis Start Piperazine-2-carboxylic acid (Chiral Starting Material) Step1 Intermediate A: (1-Methylpiperazin-2-yl)methanol (CAS 141108-61-4) Start->Step1 1. N-Methylation 2. Reduction (LiAlH4) Step2 Protection: N4-Boc Protection Step1->Step2 Boc2O / TEA Step3 O-Methylation: NaH / MeI Step2->Step3 Williamson Ether Synthesis Final Target: 1-Methyl-2-(methoxymethyl)piperazine Step3->Final Deprotection (TFA/HCl)

Figure 1: Step-wise synthetic pathway from chiral acid precursors to the final ether derivative.

Detailed Protocol (Literature Derived)

Step 1: Preparation of (1-Methylpiperazin-2-yl)methanol

  • Reactants: Piperazine-2-carboxylic acid dihydrochloride is methylated (Eschweiler-Clarke or MeI) to yield 1-methyl-piperazine-2-carboxylic acid.

  • Reduction: The acid (or ester) is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C to reflux.

  • Workup: Quench with Glauber’s salt, filter, and concentrate to yield the alcohol intermediate (CAS 141108-61-4).

Step 2: O-Methylation to Target

  • Protection: To prevent quaternization of the secondary amine, protect N4 with a Boc group using Di-tert-butyl dicarbonate ((Boc)₂O).

  • Etherification: Dissolve the N-Boc intermediate in dry DMF. Add Sodium Hydride (NaH, 60% dispersion) at 0°C. Stir for 30 min. Add Methyl Iodide (MeI) dropwise.

  • Deprotection: Treat the crude ether with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Purification: Neutralize with NaOH, extract into DCM, and distill or purify via column chromatography (eluent: DCM/MeOH/NH₄OH).

Applications in Drug Discovery[5]

Kinase Inhibition (Syk Pathway)

In the development of Spleen Tyrosine Kinase (Syk) inhibitors, the 1-methyl-2-methoxymethylpiperazine moiety is used to occupy specific solvent-exposed pockets within the ATP-binding site. The ether oxygen can engage in water-mediated hydrogen bonding, improving potency and selectivity compared to the unsubstituted piperazine.

Opioid Receptor Antagonists

Research into Kappa Opioid Receptor (KOR) antagonists utilizes this scaffold to control the conformational entropy of the piperazine ring. The C2-substituent locks the ring into a preferred chair conformation, enhancing binding affinity to the receptor's orthosteric site.

Analytical Characterization
  • 1H NMR (CDCl3, 400 MHz): Diagnostic peaks include the methoxy singlet (~3.3 ppm), the N-methyl singlet (~2.3 ppm), and the diastereotopic methylene protons of the -CH2O- group (~3.4-3.6 ppm).

  • Mass Spectrometry: ESI+ [M+H] = 145.1 m/z.

Handling, Stability & Safety

Hazard Classification:

  • Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.

  • Irritant: Respiratory tract irritant.

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon. The secondary amine is sensitive to CO₂ (carbamate formation).

  • Temperature: 2-8°C (Refrigerated).

  • Container: Tightly sealed glass or fluorinated plastic bottles. Avoid metal containers due to potential corrosion.

Self-Validating Safety Check:

  • Before use: Check the liquid for discoloration (dark yellow/brown indicates oxidation).

  • During use: Monitor pH of aqueous washes; high basicity confirms amine integrity.

References

  • PubChem Compound Summary. 1-(2-Methoxyethyl)piperazine (Isomer Comparison). National Center for Biotechnology Information. Available at: [Link]

  • World Intellectual Property Organization.WO2012123312A1 - Pyrido[3,4-b]pyrazine derivatives as Syk inhibitors. (2012).
  • Accela ChemBio. (1-Methylpiperazin-2-yl)methanol (Precursor CAS 141108-61-4).[1] Available at: [Link]

  • NIST Chemistry WebBook. 1-Methylpiperazine (Analogous Properties). Available at: [Link]

Sources

Methodological & Application

Scalable synthesis routes for chiral piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis Routes for Chiral Piperazine Derivatives Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Abstract Chiral piperazines are privileged pharmacophores in modern drug discovery, serving as the core scaffold for blockbuster therapeutics including Imatinib (Gleevec), Sildenafil (Viagra), and Levofloxacin. While racemic synthesis followed by resolution remains common, it is atom-inefficient for multi-kilogram scale-up. This guide details two high-value, scalable synthetic routes: Catalytic Asymmetric Hydrogenation (creating chirality) and Chiral Pool Synthesis via Diketopiperazines (preserving chirality). We also introduce a continuous flow protocol for high-throughput manufacturing.

Introduction & Strategic Route Selection

The transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) requires a shift in strategy. For chiral piperazines, the choice of route depends heavily on the substitution pattern:

FeatureRoute A: Asymmetric Hydrogenation Route B: Chiral Pool (Amino Acids)
Primary Utility 2-substituted, 2,3-disubstituted piperazines.Specific 2-substituted or 2,5-disubstituted analogs.[1]
Starting Material Cheap, flat pyrazines or quinoxalines.Enantiopure amino acids (L-Ala, D-Ser, etc.).
Scalability High (Atom economy ~100%).Moderate (Requires multi-step protection/reduction).
Key Challenge Catalyst cost (Ir/Rh) and high-pressure equipment.Racemization risk during cyclization; reducing power required.

Protocol A: Asymmetric Hydrogenation of Pyrazines

Rationale: Direct hydrogenation of pyrazines is thermodynamically difficult due to aromatic stability. The breakthrough strategy involves activating the pyrazine ring with an alkyl halide (forming a pyrazinium salt) or using a Lewis acid, followed by Iridium-catalyzed hydrogenation. This method allows for the generation of chirality de novo with high enantiomeric excess (ee).

Mechanism of Action
  • Activation: Alkyl halide quaternizes one nitrogen, breaking aromatic symmetry.

  • Partial Reduction: The activated ring is partially reduced to a dihydropyrazine intermediate.

  • Enantioselective Step: The chiral Ir-complex directs the hydride addition across the imine bond.

Experimental Protocol (Batch Scale)

Target: Synthesis of (S)-1-benzyl-2-methylpiperazine.

Materials:

  • Substrate: 2-Methylpyrazine (1.0 equiv).

  • Activator: Benzyl bromide (BnBr) (1.1 equiv).

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S)-SegPhos or (S)-MeO-Biphep (1.1 mol%).

  • Solvent: Dichloromethane (DCM) / Ethanol (1:1).

  • Additives: I₂ (5 mol%) – Critical for catalyst turnover.

Step-by-Step Workflow:

  • Quaternization:

    • Charge a reactor with 2-methylpyrazine (100 g, 1.06 mol) and DCM (500 mL).

    • Add BnBr (199 g, 1.16 mol) dropwise at 0°C to control exotherm.

    • Stir at RT for 4 hours. The pyrazinium salt may precipitate; this is expected.

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • Mix [Ir(COD)Cl]₂ and the chiral diphosphine ligand in degassed DCM. Stir for 15 min to form the active complex.

    • Add I₂ (iodine) additive.

  • Hydrogenation:

    • Transfer the pyrazinium salt slurry to a high-pressure autoclave.

    • Add the catalyst solution via cannula (exclude air).

    • Pressurize with H₂ to 600 psi (40 bar) .

    • Heat to 50°C and stir at 800 rpm for 12–18 hours.

  • Workup:

    • Vent H₂ carefully.

    • Concentrate the solvent.

    • Basify with aq. NaOH (2M) to liberate the free base piperazine.

    • Extract with MTBE, dry over Na₂SO₄, and distill or crystallize as the HCl salt.

Quality Control (QC):

  • Conversion: >98% (by GC-MS).

  • Enantiomeric Excess: >90% ee (Chiral HPLC, Chiralcel OD-H column).

Visual Workflow (Route A)

AsymmetricHydrogenation Start 2-Methylpyrazine (Aromatic, Flat) Activ Activation (+ BnBr) Start->Activ Quaternization Salt Pyrazinium Salt (Activated) Activ->Salt Inter Tetrahydropyrazine Intermediate Salt->Inter Partial Red. Cat Chiral Ir-Catalyst (H2, 600 psi) Cat->Inter Directs Chirality Prod (S)-1-Benzyl-2-methylpiperazine (>90% ee) Inter->Prod Enantioselective Hydrogenation

Figure 1: Iridium-catalyzed asymmetric hydrogenation pathway for pyrazine derivatives.

Protocol B: Chiral Pool Synthesis (Diketopiperazine Route)

Rationale: When specific absolute stereochemistry (e.g., >99.5% ee) is required and cannot be risked by catalytic fluctuations, starting from amino acids is the industry standard. This route uses the "Diketopiperazine (DKP)" intermediate, which is stable and easy to purify.

Experimental Protocol

Target: Synthesis of (S)-2-methylpiperazine from L-Alanine.

Materials:

  • Start: N-Boc-L-Alanine.[2]

  • Coupling Partner: Glycine ethyl ester HCl.

  • Reagents: EDC·HCl, HOBt (Coupling); TFA or HCl (Deprotection); LiAlH₄ or BH₃·THF (Reduction).[2][3]

Step-by-Step Workflow:

  • Peptide Coupling:

    • React N-Boc-L-Alanine (1.0 equiv) with Glycine ethyl ester (1.1 equiv) using EDC/HOBt in DCM.

    • Result: N-Boc-L-Ala-Gly-OEt dipeptide.

  • Cyclization (DKP Formation):

    • Deprotect the Boc group using HCl/dioxane or TFA.

    • Neutralize with NaHCO₃ or Et₃N. The free amine spontaneously attacks the ester to form the cyclic diketopiperazine (3-methyl-2,5-piperazinedione).

    • Purification: The DKP often precipitates as a white solid. Wash with ether.

  • Global Reduction:

    • Suspend the DKP in dry THF under N₂.

    • Slowly add LiAlH₄ (4.0 equiv) or BH₃·THF. Caution: Massive H₂ evolution.

    • Reflux for 12–24 hours to fully reduce both amide carbonyls.

  • Quench & Isolation:

    • Fieser quench (Water, 15% NaOH, Water).

    • Filter aluminum salts (can be slow; use Celite).

    • Distill the filtrate to obtain the chiral piperazine oil.

Process Safety Note: The reduction step is the safety bottleneck. On a kg-scale, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over LiAlH₄ due to higher solubility and thermal stability.

Visual Workflow (Route B)

ChiralPool AA L-Alanine (Chiral Pool) Pep Dipeptide (Linear) AA->Pep Coupling w/ Glycine DKP Diketopiperazine (Cyclic, Rigid) Pep->DKP Deprotection & Cyclization Red Global Reduction (LiAlH4 / Red-Al) DKP->Red Amide Reduction Final (S)-2-Methylpiperazine Red->Final Workup

Figure 2: Chiral pool synthesis via diketopiperazine intermediate, preserving stereochemical integrity.

Advanced Manufacturing: Continuous Flow Alkylation

For 2-substituted piperazines derived from serine (e.g., for novel antibiotics), a continuous flow approach avoids the handling of unstable intermediates and maximizes throughput.

Case Study Protocol (80 kg scale logic):

  • Precursor: Convert D-Serine to a chiral triflate (O-triflated intermediate).

  • Flow Reactor: Pump a solution of the chiral triflate and N-methylpiperazine into a tubular reactor.

  • Conditions: Residence time 5–10 min, 50°C.

  • Outcome: SN2 displacement occurs with complete inversion of configuration (Walden inversion), yielding the optically pure product without racemization.

  • Advantage: The short residence time prevents side reactions that occur in batch heating.

References

  • Zhou, Y.-G. et al. (2016).[4] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Link

  • Zhou, Y.-G. et al. (2021).[5] Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Link

  • Huck, L. et al. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Sustainable Chemistry & Engineering. Link

  • De Kimpe, N. et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Link

  • Parke-Davis Process Group. (1990). An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Organic Preparations and Procedures International. Link

Sources

Troubleshooting & Optimization

Technical Guide: Regioselective N-Alkylation of 2-Substituted Piperazines

[1]

Executive Summary: The "N1 vs. N4" Challenge

The 2-substituted piperazine scaffold (e.g., 2-methylpiperazine) is a privileged structure in medicinal chemistry.[1] However, it presents a classic regioselectivity problem. The molecule contains two secondary amines with distinct steric and electronic environments:

  • N1 (Proximal): Adjacent to the C2 substituent.[1] Sterically hindered.

  • N4 (Distal): Remote from the C2 substituent.[1] Sterically accessible.

The Rule of Thumb: Under kinetic control (direct alkylation/acylation), electrophiles preferentially attack the N4 position due to lower steric hindrance. Accessing N1-substituted derivatives requires specific protection-deprotection strategies or thermodynamic control.[1]

This guide provides validated workflows to target either isomer selectively.

Strategic Decision Matrix

Before starting benchwork, determine your target isomer and select the corresponding workflow.

GStartTarget Molecule IdentificationDecisionWhich Nitrogen needs the substituent (R)?Start->DecisionN4_TargetTarget: N4-Alkyl-2-Substituted Piperazine(The 'Kinetic' Product)Decision->N4_Target Distal (N4) N1_TargetTarget: N1-Alkyl-2-Substituted Piperazine(The 'Steric' Challenge)Decision->N1_Target Proximal (N1) Method_AMethod A: Reductive Amination(High Selectivity, No Quaternary Salts)N4_Target->Method_A Preferred Method_BMethod B: Direct Alkylation(Risk of Di-alkylation)N4_Target->Method_B Alternative Method_CMethod C: N4-Protection Strategy(The Gold Standard)N1_Target->Method_C Required

Figure 1: Decision tree for selecting the optimal synthetic route based on regioselectivity requirements.

Module A: Synthesis of N4-Substituted Piperazines

Target: Introduction of an alkyl group at the less hindered N4 position.

Protocol 1: Reductive Amination (Recommended)

This method avoids the risk of poly-alkylation and quaternary ammonium salt formation common with alkyl halides.[1]

  • Mechanism: Formation of an iminium ion at the more accessible N4, followed by in-situ reduction.

  • Selectivity: >95% N4 selectivity is typical for small C2 substituents (e.g., methyl).

Step-by-Step Protocol:

  • Reagents: Dissolve 2-substituted piperazine (1.0 equiv) and the corresponding aldehyde/ketone (1.0–1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Imine Formation: Stir at room temperature for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv). Note: STAB is milder than NaCNBH3 and avoids toxic cyanide byproducts.

  • Quench: Stir for 2–16 hours. Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM. The product is usually the N4-alkylated free base.

Protocol 2: Controlled Direct Alkylation

If the alkyl halide is the only available electrophile, use this modified procedure to minimize di-alkylation.

  • Key Adjustment: Use a large excess of piperazine (3–5 equiv) relative to the alkyl halide.

  • Solvent: Acetonitrile or Ethanol.

  • Base: K2CO3 (2 equiv).[1]

  • Procedure: Add the alkyl halide dropwise to the refluxing piperazine solution. The excess piperazine "statistically" protects the product from a second alkylation.

Module B: Synthesis of N1-Substituted Piperazines

Target: Introduction of an alkyl group at the sterically hindered N1 position.

This is the most common pain point. Direct alkylation will fail to give high N1 selectivity. You must use a protection-deprotection strategy.

The "N4-First" Protection Strategy

Since N4 is the most nucleophilic site, we use this to our advantage by blocking it first.

ReactionSM2-SubstitutedPiperazineStep1Step 1:Selective N4-Boc ProtectionSM->Step1Boc2O (0.9 eq)DCM, 0°CStep2Step 2:N1-Alkylation(Forcing Conditions)Step1->Step2R-X, BaseHeatStep3Step 3:Deprotection (TFA/HCl)Step2->Step3AcidProductFinal Product:N1-Alkyl-2-SubstitutedPiperazineStep3->Product

Figure 2: The standard workflow for accessing N1-substituted derivatives.

Detailed Protocol:

Step 1: Selective N4-Protection[1]
  • Reagents: 2-substituted piperazine (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 0.9–1.0 equiv), DCM or THF.[1]

  • Conditions: 0°C to RT. Do not use excess Boc2O.

  • Outcome: The bulky Boc group preferentially reacts with the unhindered N4.

  • Purification: N4-Boc and N1,N4-di-Boc can be separated by column chromatography (Silica, MeOH/DCM).[1] The N4-Boc isomer is typically the major product (70–90%).[1]

Step 2: N1-Alkylation

With N4 blocked, N1 is the only available amine. However, it is hindered, so "forcing" conditions are often required.

  • Reagents: N4-Boc-piperazine intermediate, Alkyl Halide (1.2–1.5 equiv).[1]

  • Base: Stronger bases may be needed if the electrophile is unreactive. Try K2CO3 in DMF (80°C) or NaH in THF/DMF if simple reflux fails.[1]

  • Catalysis: For arylation (N1-Aryl), use Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu).[1]

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.[1]

  • Workup: Basify carefully with NaOH to isolate the free base.

Troubleshooting & FAQs

Q1: I see "broad bumps" in my NMR spectrum instead of sharp peaks. Is my product impure?

A: Not necessarily. Piperazine derivatives, especially N-Boc and N-alkyl variants, often exhibit restricted rotation (rotamers) or slow chair-chair interconversion on the NMR timescale.[1]

  • Test: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks sharpen and coalesce, it is a conformational effect, not an impurity.

Q2: How do I distinguish N1-alkyl from N4-alkyl isomers?

A:

  • 2D NMR (HMBC): This is the definitive method. Look for correlations between the alkyl group protons and the piperazine ring carbons.

    • N1-Alkyl: The alkyl protons will show a correlation to the C2 carbon (the one bearing the substituent).[1]

    • N4-Alkyl: The alkyl protons will correlate to C3 and C5 , but not to C2.

  • Symmetry: N4-alkyl derivatives of 2-methylpiperazine are often more symmetrical in their splitting patterns than N1-derivatives, though this is qualitative.[1]

Q3: My direct alkylation yielded a mixture of mono-N4, mono-N1, and di-alkyl products. How do I purify?

A:

  • Acid-Base Extraction: Di-alkylated products are less basic.[1] You can sometimes extract the mono-alkylated product into mild acid (pH ~4-5) while leaving the di-alkylated impurity in the organic layer.[1]

  • Chromatography: Use an amine-functionalized silica column or add 1% Triethylamine (TEA) or NH4OH to your eluent (DCM/MeOH) to prevent streaking.[1]

Q4: Can I use the N1-protection route to get N4-alkyl products?

A: Theoretically yes, but it is inefficient.[2] Protecting N1 selectively is difficult because N4 is more reactive. You would need to protect N4, protect N1 with a different group (e.g., Cbz), deprotect N4, alkylate N4, then deprotect N1. It is much easier to just use Module A (Reductive Amination) .[1]

References

  • Regioselectivity of Boc-Protection

    • BenchChem Application Notes.[3] "Protocols for Boc-Protection of Piperazine Derivatives."[1] Confirms N4 selectivity in mono-protection.[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.
  • pKa and Reactivity

    • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[4] (Establishes the electronic baseline for piperazine reactivity).

    • [1]

  • N4-Substituted Synthesis Examples

    • "N4-Substituted Piperazinyl Norfloxacin Derivatives..." ACS Bio & Med Chem Au, 2023.
    • [1]

Technical Support Center: Palladium Removal in Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Management in Buchwald-Hartwig/Suzuki Couplings

Diagnostic & Initial Assessment

The "Piperazine Problem": Why is this difficult?

Unlike simple aromatics, piperazine derivatives act as potent Lewis bases . The secondary or tertiary nitrogens in the piperazine ring function as competitive ligands, effectively "fighting" purification media for the palladium.

  • The thermodynamic trap: Piperazines often form stable, square-planar bis-dentate complexes with Pd(II). Standard silica gel chromatography is often insufficient because the Pd-complex co-elutes with your product due to similar polarity.

  • The kinetic barrier: Removing Pd requires a ligand exchange reaction where the scavenger's affinity (

    
    ) must significantly exceed that of the piperazine product.
    
Regulatory Triage (ICH Q3D)

Before selecting a method, confirm your target limit based on the route of administration.

Route of AdministrationDaily DosePDE (Permitted Daily Exposure)Concentration Limit (Target)
Oral

10 g
100 µ g/day 10 ppm
Parenteral (IV)

10 g
10 µ g/day 1 ppm
Inhalation

10 g
1 µ g/day 0.1 ppm

Strategic Solutions & Troubleshooting

Method A: The Chemical Wash (L-Cysteine)

Best for: Large scale, cost-sensitive projects, and reducing Pd from >1000 ppm to <50 ppm.

Q: Can I just wash the organic layer with acid? A: No. Piperazines are basic. An acid wash will protonate your product, driving it into the aqueous phase along with the cationic Palladium. The Fix: Use L-Cysteine or N-Acetylcysteine (NAC) . These amino acids are water-soluble ligands with a high affinity for Pd. By adjusting the pH to neutral/slightly basic (pH 7–8), the piperazine remains in the organic phase (neutral), while the L-Cysteine-Pd complex partitions into the water.

Method B: Solid-Supported Scavengers (Thiol/TMT)

Best for: High-value APIs, final polishing (<10 ppm), and time-critical workflows.

Q: Silica-Thiol (Si-Thiol) vs. Silica-DMT/TMT? A:

  • Si-Thiol (Mercaptopropyl): The "Workhorse." Best for Pd(II). It is versatile but can scavenge electrophiles.[1]

  • Si-DMT (Dimercaptotriazine): The "Specialist." Higher specificity for Pd(0) and Pd(II) in the presence of competing amines. Use DMT if Si-Thiol fails to reach <10 ppm.

Q: My scavenger is dissolving or degrading. A: Check your pH. Silica backbones degrade at pH > 10. Piperazine solutions can be basic. If your workup is highly basic, switch to a Polymer-supported scavenger (e.g., MP-TMT) which is stable pH 1–14.

Method C: Activated Carbon

Best for: Pd(0) nanoparticles, low-budget initial cleanup.

Q: Why is charcoal reducing my yield? A: Activated carbon acts via physisorption (pore trapping), not chemisorption. It is non-specific. Piperazines, being polar amines, often stick to the carbon surface. The Fix: Use "functionalized" carbon or switch to chemisorption (Method A/B). If you must use carbon, use it only for bulk removal (>500 ppm) and follow with a scavenger polish.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal removal strategy based on impurity load and product chemistry.

Pd_Removal_Strategy Start Crude Piperazine Reaction Mixture Check_Pd Initial Pd Concentration? Start->Check_Pd High_Pd > 1000 ppm (Bulk Removal Needed) Check_Pd->High_Pd Low_Pd < 500 ppm (Polishing Needed) Check_Pd->Low_Pd Method_Cryst Crystallization / Precipitation (if possible) High_Pd->Method_Cryst Solid Product Method_Wash L-Cysteine / NAC Wash (Aqueous Extraction) High_Pd->Method_Wash Oil/Soluble Check_Solubility Product Solubility? Low_Pd->Check_Solubility Method_Cryst->Low_Pd Method_Wash->Low_Pd Sol_Organic Soluble in Organic (DCM, THF, EtOAc) Check_Solubility->Sol_Organic Sol_Water Water Soluble Check_Solubility->Sol_Water Scav_Silica Silica-Thiol or Si-DMT (Batch or Cartridge) Sol_Organic->Scav_Silica Scav_Polymer Polymer-TMT (pH Stable) Sol_Water->Scav_Polymer Final_Check Final Pd < 10 ppm? Scav_Silica->Final_Check Scav_Polymer->Final_Check Success Proceed to Final Isolation Final_Check->Success Yes Fail Repeat with Different Ligand (Switch Thiol <-> TMT) Final_Check->Fail No Fail->Check_Solubility

Caption: Decision tree for Pd removal emphasizing concentration-dependent strategy selection.

Experimental Protocols

Protocol 1: The L-Cysteine Wash (Biphasic Extraction)

Reference Standard: Adapted from Novartis & MIT workflows [1, 2].

Reagents:

  • Crude reaction mixture in organic solvent (EtOAc, DCM, or Toluene).

  • L-Cysteine (0.2–0.5 equivalents relative to Pd).

  • Water.[2]

Procedure:

  • Preparation: Dissolve the crude product in the organic solvent (approx. 10 mL/g).

  • Scavenger Solution: Prepare a 10% w/v aqueous solution of L-Cysteine.

    • Tip: If L-Cysteine is not dissolving, add minimal base (NaHCO₃ or NH₄OH) to reach pH 7–8.

  • Contact: Add the aqueous L-Cysteine solution to the organic phase.

  • Agitation: Stir vigorously at 40–50 °C for 1 hour.

    • Why Heat? Ligand exchange is endothermic and kinetically slow at RT for tight piperazine complexes.

  • Separation: Cool to room temperature. Separate the layers. The Pd-Cysteine complex will be in the yellow/orange aqueous layer.

  • Rinse: Wash the organic layer with water (2x) and brine (1x).

  • Dry: Dry over Na₂SO₄ and concentrate.

Protocol 2: Silica-Thiol Scavenging (Batch Mode)

Reference Standard: Biotage & Silicycle Methodologies [3, 4].

Reagents:

  • Si-Thiol (Loading typically 1.2–1.4 mmol/g).

  • Dosage: 3–5 equivalents relative to residual Pd (or 10–20% w/w relative to product if Pd content is unknown).

Procedure:

  • Dissolution: Dissolve crude material in a non-polar or moderately polar solvent (THF, EtOAc, Toluene).

    • Avoid: MeOH or DMF if possible (scavenging is slower in highly polar coordinating solvents).

  • Addition: Add the Si-Thiol resin.

  • Oxidation (Critical Step): If the reaction used Pd(0) (e.g., Pd(dba)₂), add a mild oxidant (open the flask to air or bubble air) or stir for 10 mins before heating. Thiol scavengers bind Pd(II) much faster than Pd(0).

  • Incubation: Stir at 50 °C for 2–4 hours.

  • Filtration: Filter through a fine frit or Celite pad to remove the resin.

  • Wash: Wash the resin cake with solvent to recover any entrained product.

  • Analysis: Check Pd levels via ICP-MS.

Mechanism of Action

Understanding the competition between your product and the scavenger is vital for troubleshooting.

Scavenging_Mechanism cluster_0 Initial State (Problem) cluster_1 Scavenger Intervention cluster_2 Final State (Separation) Complex Pd-Piperazine Complex (Stable) Scavenger Si-Thiol Resin (High Affinity -SH) Complex->Scavenger Heat + Time (Ligand Exchange) Waste Resin-S-Pd (Solid Waste) Scavenger->Waste Filtration Product Free Piperazine Product (Solution) Scavenger->Product Release

Caption: Ligand exchange mechanism. Heat is often required to overcome the activation energy of breaking the Pd-Piperazine bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Rosner, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[3][4] Metal Scavenger User Guide: Strategies for Workup and Purification. Biotage Technical Notes. Link

  • ICH. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation.[5] Link

Sources

Technical Support Center: Best Practices for Handling Hygroscopic 1-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-methylpiperazine and its derivatives. The inherent hygroscopicity of these valuable compounds—their tendency to readily absorb moisture from the atmosphere—presents unique challenges in storage, handling, and application.[1][2][3][4] Uncontrolled moisture uptake can compromise sample integrity, leading to inconsistent experimental results, and affect the stability and efficacy of active pharmaceutical ingredients (APIs).[5][6]

This guide provides field-proven insights and validated protocols in a direct question-and-answer format to help you navigate these challenges, ensuring the accuracy and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the hygroscopic nature of 1-methylpiperazine derivatives.

Q1: What exactly does it mean that 1-methylpiperazine and its derivatives are 'hygroscopic'?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, which is typically atmospheric humidity. For 1-methylpiperazine, a liquid, this means it can absorb water vapor, effectively diluting itself and altering its physical properties.[2][4] For its solid derivatives, this can lead to a range of issues from clumping and caking to complete deliquescence, where the solid absorbs so much moisture it dissolves into a liquid solution.[7] This moisture is not just surface-level; it can become incorporated into the material's structure.[8]

Q2: Why is moisture control so critical when working with these compounds?

A: Moisture is not an inert bystander in chemical systems. Its presence can have profound and detrimental effects:

  • Chemical Stability: Water can act as a reactant, leading to hydrolysis of functional groups on the derivative, which degrades the compound and creates impurities.[5][9] This is particularly critical in pharmaceutical development, where such degradation can reduce a drug's potency and shelf-life.[6][10]

  • Reaction Stoichiometry: If you weigh out 100 mg of a hygroscopic compound that has absorbed 10% water by mass, you are only adding 90 mg of your actual reagent. This error in stoichiometry can lead to lower yields, incomplete reactions, or the formation of side products.

  • Physical Properties: Moisture absorption can change a solid's crystal structure, powder flow, and compaction characteristics.[9][11] This impacts everything from XRD analysis, which may show peak broadening or phase transformation, to the manufacturing of solid dosage forms like tablets.[9][11]

  • Analytical Accuracy: The presence of water can interfere with analytical techniques. For example, it can obscure important signals in an NMR spectrum or affect retention times in chromatography.

Q3: I've just received a new bottle of a 1-methylpiperazine derivative. What is the correct storage procedure?

A: Proper storage from day one is the most effective way to prevent moisture contamination. The Safety Data Sheet (SDS) is your primary guide, but best practices include:

  • Inspect on Arrival: Ensure the container's seal is intact.

  • Use a Desiccator: For highly sensitive derivatives, store the tightly sealed container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[12][13] This creates a dry micro-environment.

  • Inert Atmosphere: For extremely sensitive materials, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[12]

  • Controlled Environment: At a minimum, store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][14] Always keep the container tightly closed.[1][7]

Q4: How can I tell if my compound has been compromised by moisture?

A: Visual inspection and knowledge of the material's properties are key. Look for:

  • For Solids: Caking or clumping of a normally free-flowing powder, a change in appearance from crystalline to amorphous, or outright deliquescence (turning to liquid).[7]

  • For Liquids: A cloudy or hazy appearance may indicate absorbed water.

  • Physical Properties: Check the material's physical description on its SDS. If your solid calcium chloride is now a liquid, it has been severely compromised by moisture.[13]

  • Quantitative Analysis: The most reliable method is to determine the water content experimentally using a technique like Karl Fischer titration.[15]

Q5: My reaction yield is consistently low. Could the hygroscopic nature of my piperazine starting material be the cause?

A: Absolutely. This is one of the most common consequences of improper handling. The absorbed water can interfere in several ways:

  • Inaccurate Molar Quantity: As mentioned in Q2, you are adding less of your active reagent than you calculated.

  • Quenching Reagents: If your reaction uses water-sensitive reagents like organometallics (e.g., Grignard reagents), strong bases (e.g., n-BuLi), or certain coupling agents, the water in your piperazine derivative will consume them, halting the reaction.

  • Altering Reaction Pathways: Water can participate in undesired side reactions or change the solvent polarity, affecting the reaction's kinetics and outcome.

Section 2: Troubleshooting Guide

Issue 1: Inaccurate and Drifting Weight Measurements

  • Symptom: When weighing the compound on an analytical balance, the reading continuously increases and will not stabilize.

  • Probable Cause: The compound is actively absorbing moisture from the air while on the balance pan. The longer it is exposed, the more weight it gains.

  • Solution: Speed and minimizing exposure are crucial. Use the recommended weighing protocol (see Protocol 1 below). Key strategies include:

    • Work Quickly: Have all your equipment ready before opening the reagent container.

    • Weigh by Difference: Weigh the sealed reagent bottle, quickly transfer an approximate amount to your reaction flask, reseal the bottle, and weigh it again. The difference is the exact amount transferred.

    • Use a Suitable Vessel: Weigh the material directly into the reaction flask whenever possible to avoid transfer steps.[16] For sticky solids, use glossy or wax-coated weighing paper from which the compound can be transferred more completely.[17]

    • Controlled Environment: If available, perform all weighing operations inside a glove box or a nitrogen-purged bag.[16][18]

Issue 2: Inconsistent Analytical Data (NMR, LC-MS, XRD)

  • Symptom: NMR spectra show a broad, variable water peak; XRD patterns show peak broadening or are inconsistent between batches; LC-MS shows poor peak shape or shifting retention times.

  • Probable Cause: Water content is directly impacting the analysis. In XRD, absorbed moisture can disrupt the crystal lattice, reducing crystallinity.[11] In NMR, excess water can suppress or obscure signals near the water peak (~4.7 ppm in CDCl₃). In chromatography, water can alter the sample's solubility and interaction with the stationary phase.

  • Solution: Prepare analytical samples in a controlled environment.

    • Dry Environment: Prepare samples in a glove box or on a bench with a localized dry air or nitrogen stream.

    • Use Dry Solvents: Ensure all deuterated solvents for NMR or mobile phases for LC-MS are anhydrous.

    • Rapid Preparation: Prepare the sample and run the analysis as quickly as possible to minimize time for moisture absorption.

    • Quantify Water: Before analysis, consider running a Karl Fischer titration on an aliquot of the batch to know the exact water content. This allows you to correlate analytical deviations with moisture levels.

Issue 3: Physical State Changes (Clumping, Caking, or Deliquescence)

  • Symptom: A once free-flowing powder has become a solid mass or has partially or fully liquefied in the container.

  • Probable Cause: Severe moisture absorption due to improper storage, a faulty container seal, or prolonged exposure to a humid environment.

  • Solution: The material may be salvageable, but requires re-drying and re-qualification.

    • Assess the Material: If the compound is not thermally sensitive, it can often be dried.

    • Drying Protocol: Transfer the material to a suitable flask or dish and dry it under vacuum, possibly with gentle heating (see Protocol 2).[7][19] Do not heat excessively, as this can cause decomposition.[7]

    • Verify Purity: After drying, the material's purity and water content MUST be re-verified. Run a Karl Fischer titration to confirm it is dry and use another analytical technique (e.g., NMR, HPLC) to ensure no chemical degradation occurred during the drying process.

    • Prevention: Discard the material if it is thermally sensitive or if re-qualification is not feasible. Identify and rectify the cause of the moisture ingress (e.g., replace container, improve storage conditions).

Section 3: Standard Operating Protocols

Protocol 1: Recommended Weighing Procedure for Hygroscopic Solids and Liquids

This protocol prioritizes minimizing atmospheric exposure.

  • Preparation: Place the sealed reagent container, a clean spatula, and your tared reaction vessel (with a cap or septum) near the balance.

  • Equilibration: Allow the reagent container to come to room temperature before opening to prevent condensation of moisture onto the cold product.

  • Minimize Exposure Time: Open the reagent container, quickly remove the estimated amount of material using the spatula, and transfer it directly into the reaction vessel.

  • Seal Immediately: Immediately and tightly seal both the primary reagent container and the reaction vessel.

  • Final Weighing: Weigh the now-sealed reaction vessel to obtain the precise mass of the transferred reagent.

  • Clean-up: Clean the spatula and the area around the balance immediately.[20]

Protocol 2: General Guideline for Drying a 1-Methylpiperazine Derivative

This protocol uses a standard vacuum oven. Always check the compound's thermal stability before applying heat.

  • Sample Preparation: Spread the hygroscopic solid in a thin layer in a suitable glass container (e.g., a crystallization dish or watch glass) to maximize surface area.

  • Placement: Place the container in a vacuum oven. If desired, place a separate dish containing a drying agent like P₂O₅ in the oven to trap water vapor.

  • Apply Vacuum: Close the oven and slowly apply a vacuum to avoid disturbing the powder.

  • Apply Heat (Optional & Cautious): If the compound is thermally stable, set the oven to a temperature well below its melting or decomposition point (e.g., 40-50 °C). Drying at room temperature under vacuum is safer but slower.[21]

  • Drying Time: Dry for several hours or overnight. The time required depends on the amount of material and its water content.

  • Cooling: Turn off the heat (if used) and allow the oven to cool to room temperature before releasing the vacuum.

  • Release Vacuum with Dry Gas: Slowly break the vacuum by bleeding in a dry, inert gas like nitrogen or argon. Do not use ambient air.

  • Immediate Transfer & Storage: Immediately transfer the dried compound into a new, dry container and store it in a desiccator or glove box.

  • Verification: Confirm the dryness by performing a Karl Fischer titration.[22]

Section 4: Key Data & Classifications

Table 1: General Storage Conditions for Moisture-Sensitive Reagents

Sensitivity LevelRecommended Primary StorageSecondary ContainmentHandling Environment
Slightly Hygroscopic Tightly sealed manufacturer's container.Store in a dry cabinet or room with controlled humidity.Open bench, work quickly.
Hygroscopic Tightly sealed container with a secondary seal (e.g., paraffin film).Store in a desiccator with active desiccant.[12]Open bench for brief periods; use a localized inert gas stream for transfers.
Very Hygroscopic / Deliquescent Sure/Seal™ type bottles or ampoules.Store in a desiccator or glove box antechamber.All manipulations should be performed in a glove box under an inert atmosphere.[18]

Table 2: European Pharmacopoeia Hygroscopicity Classification

This classification is based on the percentage increase in mass when a substance is stored at 25 °C and 80% relative humidity (RH) for 24 hours.[6] Understanding this scale helps in risk assessment.

ClassificationMass Increase (w/w)Description
Non-hygroscopic < 0.12%Essentially no water uptake.
Slightly hygroscopic ≥ 0.12% and < 2.0%Minor water uptake, requires good storage.
Hygroscopic ≥ 2.0% and < 15.0%Significant water uptake, requires controlled storage (desiccator).
Very hygroscopic ≥ 15.0%Rapid and substantial water uptake.
Deliquescent Sufficient to form a liquidAbsorbs enough water to dissolve.

Section 5: Process Flowcharts

Diagram 1: Workflow for Handling a New Hygroscopic Reagent

G cluster_0 Receiving & Initial Storage cluster_1 Storage Decision cluster_2 Usage & Handling start Reagent Received inspect Inspect Container Seal start->inspect sds Review SDS for Storage Info (Hygroscopicity, Stability) inspect->sds decision Is material 'Very Hygroscopic' or 'Deliquescent'? sds->decision store_glovebox Store in Glove Box or Desiccator decision->store_glovebox Yes store_desiccator Store in Desiccator decision->store_desiccator No use Prepare for Use store_glovebox->use store_desiccator->use weigh Weigh using Protocol 1 (Minimize Exposure) use->weigh log Log Use & Reseal Tightly weigh->log

Caption: Decision workflow for receiving and storing a new hygroscopic compound.

Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes

G cluster_0 Investigation cluster_1 Corrective Action start Unexpected Result (Low Yield, No Reaction) check_reagent Is a Hygroscopic Reagent Used? start->check_reagent check_storage Review Storage Conditions (Container, Desiccator) check_reagent->check_storage Yes end_other Investigate Other Causes (Purity, Temp, etc.) check_reagent->end_other No check_handling Review Handling Technique (Weighing, Atmosphere) check_storage->check_handling kf_analysis Perform Karl Fischer Titration on an Aliquot check_handling->kf_analysis decision Water Content > Specification? kf_analysis->decision dry_reagent Dry Reagent using Protocol 2 decision->dry_reagent Yes improve_proc Improve Storage/Handling Procedures decision->improve_proc No, but issue persists requalify Re-qualify (KF, NMR, etc.) dry_reagent->requalify rerun Rerun Reaction with Dry Reagent & Corrected Mass requalify->rerun end_ok Problem Resolved rerun->end_ok improve_proc->rerun

Caption: Troubleshooting workflow for reactions involving hygroscopic reagents.

Section 6: References

  • ChemicalBook. (n.d.). 1-Methylpiperazine - Safety Data Sheet. Retrieved from ChemicalBook.

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase.

  • Al-Saeedi, A. H., Al-Muntaser, A. A., & Al-Swaidan, M. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Oil and Gas Research.

  • SSE Enterprise. (2025, October 17). The Crucial Role of Moisture Control in the Pharmaceutical Industry. Retrieved from SSE Enterprise.

  • Advan-Chem. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from Advan-Chem.

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from TA Instruments.

  • Apollo Scientific. (2023, June 23). 1-Methylpiperazine - Safety Data Sheet. Retrieved from Apollo Scientific.

  • Guidechem. (n.d.). 1-Methylpiperazine 109-01-3 wiki. Retrieved from Guidechem.

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific.

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from Apollo Scientific.

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from Interactive Learning Paradigms, Incorporated.

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from AZoM.

  • Scribd. (n.d.). Pharmaceutical Drying Techniques. Retrieved from Scribd.

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from Chemistry LibreTexts.

  • Vutukuri, P. S., et al. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing.

  • Pharma Excipients. (2023, February 12). What is drying? Retrieved from Pharma Excipients.

  • CDH Fine Chemical. (n.d.). 1-Methylpiperazine - Material Safety Data Sheet. Retrieved from CDH Fine Chemical.

  • Ang, W. J., et al. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. DR-NTU, Nanyang Technological University.

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from PerMix.

  • Arigo, A., et al. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from University of Rochester.

  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine - Safety Data Sheet. Retrieved from Bond Chemicals Ltd.

  • National Physical Laboratory. (n.d.). Moisture content of solids and liquids. Retrieved from NPL.

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from r/labrats.

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from Chromatography Forum.

  • CDH Fine Chemical. (n.d.). 1-METHYL PIPERAZINE FOR SYNTHESIS. Retrieved from CDH Fine Chemical.

  • Fisher Scientific. (n.d.). 1-Methylpiperazine - Safety Data Sheet. Retrieved from Fisher Scientific.

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. Retrieved from NIH.

  • Nelson, M. A., et al. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.

  • Vinken, E., et al. (2009, May 5). Influence of superheated water on the hydrogen bonding and crystallography of piperazine-based (Co)polyamides. PubMed.

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from Indiana University Environmental Health & Safety.

  • Podjed, N., et al. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry.

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from Kett.

  • Blanco, M., et al. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.

  • Precisa. (n.d.). Moisture Determination In 3 Steps. Retrieved from Precisa.

  • Ying, J., et al. (2025, October 30). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. ScienceDirect.

  • Addgene. (n.d.). Weighing Reagents Protocol. Retrieved from Addgene.

  • Expert Opinion on Drug Delivery. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from Taylor & Francis Online.

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  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

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Technical Support Center: Separation of Diastereomers in 2-Substituted Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common and complex challenges in your research. This guide focuses on a critical step in the synthesis of many pharmaceutical agents: the separation of diastereomers of 2-substituted piperazines.

The piperazine ring is a privileged scaffold in drug discovery, but introducing a substituent at the C-2 position creates a stereocenter.[1] Subsequent reactions or the presence of other stereocenters in the molecule often lead to a mixture of diastereomers, which must be separated to isolate the desired biologically active compound. This guide is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a 2-substituted piperazine and ended up with a diastereomeric mixture. Which separation method should I try first?

The best initial approach depends on the scale of your reaction and the physical properties of your diastereomers.

  • For multi-gram scales, fractional crystallization of diastereomeric salts is often the most effective and scalable method. [2] This involves reacting your basic piperazine mixture with a chiral acid to form diastereomeric salts, which ideally have different solubilities, allowing one to crystallize selectively.[3]

  • For small (milligram) to medium scales, or when crystallization fails, flash column chromatography is the go-to method. Its success is highly dependent on finding the right conditions, as piperazines can be challenging to purify on silica gel.[4]

Below is a decision-making workflow to help guide your choice.

G cluster_start cluster_scale cluster_methods cluster_cryst_outcome cluster_chrom_outcome cluster_advanced start Diastereomeric Mixture of 2-Substituted Piperazine scale_q What is your reaction scale? start->scale_q cryst Attempt Fractional Crystallization scale_q->cryst > 1 gram chrom Develop a Flash Chromatography Method scale_q->chrom < 1 gram cryst_q Did crystallization provide a pure diastereomer? cryst->cryst_q chrom_q Did chromatography provide separation? chrom->chrom_q cryst_success Success! Proceed to salt break. cryst_q->cryst_success Yes cryst_fail Crystallization Failed (oiling out, low d.e., no crystals) cryst_q->cryst_fail No cryst_fail->chrom chrom_success Success! Combine fractions and evaporate. chrom_q->chrom_success Yes chrom_fail Co-elution or Poor Resolution chrom_q->chrom_fail No advanced Consider Advanced Techniques: - Preparative HPLC/SFC - Protecting Group Modification - Epimerization of unwanted isomer chrom_fail->advanced

Caption: Decision workflow for separating piperazine diastereomers.
Q2: My diastereomers are co-eluting during flash column chromatography on silica. What are my options?

This is a very common issue. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation. Here’s how to troubleshoot:

  • Add a Modifier to the Mobile Phase: The most effective first step is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel.

    • Start with 0.5-1% triethylamine (Et₃N) or ammonia (in the form of a 7N solution in methanol) in your mobile phase. This will drastically improve peak shape and often reveals the separation that was being obscured by tailing.

  • Systematically Vary Solvent Polarity: If a modifier doesn't suffice, systematically screen solvent systems. A common starting point is a dichloromethane/methanol or ethyl acetate/heptane system. Create a polarity map by testing various ratios.

  • Change the Stationary Phase: If silica gel fails, consider alternative stationary phases.

    • Alumina (basic or neutral): Can be very effective for basic compounds like piperazines.

    • Reversed-Phase (C18): If your compounds are sufficiently non-polar, reversed-phase chromatography using systems like water/acetonitrile or water/methanol with a modifier (TFA or formic acid) can provide an orthogonal separation mechanism.[5]

  • Modify the Molecule (Protecting Groups): The presence of N-H bonds can complicate chromatography. Protecting one or both nitrogen atoms with a group like Boc (tert-butyloxycarbonyl) can make the molecule less polar, eliminate hydrogen bonding interactions with the silica, and often dramatically improve chromatographic behavior.[6][7]

Q3: I'm considering fractional crystallization. How do I choose the right chiral resolving agent and solvent?

The success of a diastereomeric salt resolution hinges on maximizing the solubility difference between the two diastereomeric salts.[3]

Choosing the Resolving Agent: The most common and effective resolving agents for basic piperazines are chiral acids.

Resolving AgentCommon Applications & Notes
(L)- or (D)-Tartaric Acid The workhorse for piperazine resolutions. It's inexpensive and often forms highly crystalline salts. Frequently, one diastereomer is significantly less soluble in solvents like water or ethanol.[8][9]
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid (CSA) A strong acid that can be effective when tartaric acid fails. Often used in alcoholic solvents.
(L)- or (D)-Dibenzoyltartaric acid More lipophilic than tartaric acid, making its salts more soluble in organic solvents and less soluble in aqueous systems.
(L)- or (D)-Mandelic Acid Another common choice, particularly for bases that are more soluble in organic solvents.[10]

Choosing the Solvent: The goal is to find a solvent where one salt is sparingly soluble while the other remains in solution.[3]

  • Initial Screening: Perform small-scale crystallization trials in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, or mixtures).

  • Solubility Profile: The ideal solvent will fully dissolve the diastereomeric salt mixture at an elevated temperature and then allow for selective crystallization of one diastereomer upon slow cooling.[3]

  • Common Systems: For tartrate salts, alcohol/water mixtures are very effective.[9] For more lipophilic salts, systems like THF/water or ethyl acetate/heptane can be successful.[2]

In-Depth Troubleshooting Guide: Fractional Crystallization

Problem: I've mixed my racemic piperazine and chiral acid, but no crystals are forming, or the mixture has "oiled out."

This indicates that the diastereomeric salt is too soluble in the chosen solvent or that the conditions are not conducive to nucleation.

Causality & Solution:

  • Supersaturation is too high or too low:

    • Solution: If the mixture is completely clear, it is undersaturated. Slowly evaporate the solvent or add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity persists. If the mixture has oiled out, it is too supersaturated. Add more solvent until the oil dissolves, then cool slowly.

  • Incorrect Solvent:

    • Solution: The solvent may be too good at solvating the salt. Screen a wider range of solvents, focusing on those with lower polarity if you started with a highly polar one, and vice-versa.[3]

  • Nucleation Failure:

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, if you have a small amount of the desired pure diastereomer, add a single "seed" crystal to the supersaturated solution.[8]

  • Impure Starting Material:

    • Solution: Impurities can inhibit crystallization. Ensure your starting racemic piperazine is pure before attempting the resolution.

Protocol: Diastereomeric Salt Resolution of 2-Methylpiperazine

This protocol provides a representative workflow for the classical resolution of racemic 2-methylpiperazine using (L)-tartaric acid, a well-established method.[8][9]

Materials:

  • Racemic 2-methylpiperazine

  • (L)-Tartaric acid

  • Solvent (e.g., Water or Ethanol/Water mixture)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Organic extraction solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve (L)-tartaric acid (0.5 to 1.0 molar equivalents relative to the racemate) in the chosen solvent (e.g., water) with gentle heating.[8]

    • To this solution, add the racemic 2-methylpiperazine.

    • Heat the mixture until a clear, homogeneous solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap the undesired diastereomer and lower the purity of your crystals.[3]

    • For optimal crystal formation and purity, further cool the mixture in an ice bath (0-5 °C) and allow it to age for 2-4 hours with gentle stirring.[3]

  • Isolation of the Diastereomeric Salt:

    • Isolate the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum. At this stage, it is critical to determine the diastereomeric excess (d.e.) of the crystalline salt via NMR or chiral HPLC to assess the success of the resolution.

  • Liberation of the Free Amine:

    • Suspend the isolated, diastereomerically enriched salt in water.

    • Basify the mixture by adding NaOH solution until the pH is >10. This "breaks" the salt and liberates the free piperazine.[8]

  • Extraction and Isolation:

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or toluene.[9]

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 2-substituted piperazine.

    • Determine the final enantiomeric excess (e.e.) of the product.

In-Depth Troubleshooting Guide: Analytical Characterization

Q4: How can I accurately determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my sample?

Accurate determination of stereochemical purity is essential. The two primary methods are NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

1. ¹H NMR Spectroscopy:

  • Principle: In an achiral solvent, diastereomers have different physical properties and, therefore, their NMR spectra will be different. Enantiomers, however, have identical spectra in achiral solvents.

  • Application: This is excellent for determining the ratio of a diastereomeric mixture. Look for well-resolved protons that are unique to each diastereomer (e.g., a proton adjacent to a stereocenter). The ratio of the integrals for these distinct peaks gives the d.r.

  • Troubleshooting: If peaks overlap, you may need a higher-field NMR instrument or the use of chiral shift reagents, though the latter is less common now.

2. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC, particularly with a Chiral Stationary Phase (CSP), is the gold standard for determining both d.r. and e.e.[8] CSPs create a chiral environment where diastereomers or enantiomers interact differently, leading to different retention times.

  • Method Development:

    • Column Selection: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds, including piperazine derivatives.[11][12]

    • Mobile Phase: A typical starting point is a mixture of an alkane (like heptane or hexane) and an alcohol (isopropanol or ethanol). The ratio is adjusted to achieve optimal separation.

    • Additive: For basic analytes like piperazines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase is often essential to get good peak shape and resolution.[11]

  • Derivatization: If direct analysis is difficult, you can derivatize your piperazine with an achiral reagent (like an isocyanate) to convert the enantiomers into diastereomers, which can then be separated on a standard (achiral) HPLC column.[8]

Protocol: Chiral HPLC Analysis of 2-Methylpiperazine

Objective: To determine the enantiomeric excess (e.e.) of a resolved 2-methylpiperazine sample. Direct analysis can be challenging, so derivatization is often employed.[8]

Materials:

  • Enriched 2-methylpiperazine sample

  • Derivatizing agent (e.g., phenyl isocyanate)

  • Aprotic solvent (e.g., acetonitrile)

  • HPLC system with a standard C18 column (for derivatized sample) or a Chiral Stationary Phase column (for direct analysis).

  • Mobile phase (e.g., Heptane/Isopropanol for chiral column; Acetonitrile/Water for C18).

  • UV Detector.

Procedure:

  • Derivatization (Optional, but Recommended):

    • Dissolve a small amount (1-2 mg) of the 2-methylpiperazine sample in 1 mL of acetonitrile.

    • Add a slight excess of phenyl isocyanate. Let the reaction proceed at room temperature for 15-30 minutes. The reaction converts the (R)- and (S)-enantiomers into two distinct diastereomeric urea derivatives.

  • Sample Preparation:

    • Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration (e.g., ~0.1 mg/mL).

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • System for Derivatized Sample: Use a C18 column with an isocratic mobile phase like 60:40 Acetonitrile:Water.

    • System for Direct Analysis: Use a chiral column (e.g., Chiralpak IC) with a mobile phase like 90:10 Heptane:Isopropanol + 0.1% DEA.[11]

  • Data Analysis:

    • The two diastereomers (or enantiomers) will elute as two separate peaks.

    • Calculate the e.e. using the areas of the two peaks (Area1 and Area2): e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • (R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem.
  • Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts. Benchchem.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Method for producing optically active 2-methylpiperazine. Google Patents.
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters.
  • An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry.
  • Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). Google Patents.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Mastering chiral substituted 2-oxopiperazines. ResearchGate.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Isolation of piperazine. Google Patents.
  • Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs. ResearchGate.
  • HPLC Methods for analysis of Piperazine. HELIX Chromatography.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC.
  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC.
  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed.
  • Enantioselective synthesis of (−)-tetrabenazine via continuous crystallization-induced diastereomer transformation. PMC.
  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.
  • Method for producing optically active 2-methylpiperazine. Google Patents.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society.

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Validation & Comparative

A Senior Application Scientist's Guide to Selecting 2-(Methoxymethyl)-1-methylpiperazine Reference Standards for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison of 2-(Methoxymethyl)-1-methylpiperazine reference standards, offering a framework for their evaluation and selection in a quality control (QC) setting. While direct competitive data for this specific molecule is not always publicly available, this guide presents a composite analysis based on common specifications for closely related piperazine derivatives, providing a robust methodology for assessing any sourced standard.

The Critical Role of Reference Standards in Pharmaceutical QC

In pharmaceutical manufacturing and development, reference standards are the bedrock of quality, consistency, and regulatory compliance.[1] They serve as a highly characterized benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured.[2][3] The use of a well-qualified reference standard is not merely a matter of good practice; it is a regulatory expectation that ensures the identity, purity, strength, and consistency of a drug product across its lifecycle.[1][2]

A primary reference standard is a substance shown through extensive analytical testing to be authentic material of high purity.[4] Secondary standards, or working standards, are calibrated against the primary standard and are used for routine laboratory analysis.[5] For a molecule like this compound, which may be an intermediate or an impurity in a drug synthesis process, having a reliable reference standard is crucial for accurate quantification and control.

Comparative Analysis of this compound Reference Standards

The following table presents a hypothetical, yet realistic, comparison of key quality attributes for this compound reference standards from three different suppliers. This data is representative of what one would find on a Certificate of Analysis (CoA) for a high-quality reference material.

FeatureSupplier ASupplier BSupplier C
Purity (by ¹H NMR) ≥ 99.5%≥ 98.0%≥ 99.0%
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MS¹H NMR, MS, IR
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%≤ 0.2%
Residual Solvents (GC-HS) < 0.1% (Acetone)< 0.5% (Ethyl Acetate)< 0.2% (Methanol)
Residue on Ignition ≤ 0.05%≤ 0.1%≤ 0.08%
Traceability Traceable to NISTIn-house characterizedTraceable to USP standard
Certificate of Analysis Comprehensive CoABasic CoAComprehensive CoA

Analysis of Comparison:

  • Supplier A offers the highest purity and the lowest water and residual solvent content, making it an excellent candidate for a primary reference standard. The traceability to a National Institute of Standards and Technology (NIST) standard adds a high degree of confidence.

  • Supplier B provides a standard with a lower purity specification, which might be suitable as a working standard for routine analyses where the highest level of precision is not required.

  • Supplier C offers a high-purity standard with the added assurance of Infrared (IR) spectroscopy for identity confirmation and traceability to a United States Pharmacopeia (USP) standard, making it a strong contender for both primary and critical working standard applications.

Experimental Protocols for Qualification

To ensure the suitability of a this compound reference standard, a comprehensive set of analytical tests should be performed. The following are detailed protocols for key experiments.

Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30°, acquisition time 4 s, relaxation delay 5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 45°, acquisition time 1.5 s, relaxation delay 2 s.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for this compound. The spectrum should be consistent with the proposed structure.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating and quantifying the main component from its impurities, providing an accurate assessment of purity.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Analysis: Inject the standard solutions and a blank (mobile phase).

  • Data Analysis: Determine the area percent of the main peak. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Identification and Quantification of Potential Impurities

Rationale: The synthesis of this compound can potentially lead to the formation of related substances as impurities. Identifying and quantifying these is crucial for a complete characterization of the reference standard.

Potential Process-Related Impurities:

  • Starting materials: Unreacted 1-methylpiperazine or reagents used for the introduction of the methoxymethyl group.

  • By-products: Isomers or products of side reactions. For instance, formation of a bis-piperazine derivative.

  • Degradation products: Products formed due to instability of the molecule under certain conditions.

Analytical Approach (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the separation and identification of volatile and semi-volatile impurities.

Protocol:

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a wide range (e.g., m/z 40-500).

  • Sample Preparation: Dissolve the reference standard in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify impurities using an internal or external standard method.

Visualization of Workflows and Structures

Experimental_Workflow cluster_0 Reference Standard Receipt cluster_1 Analytical Characterization cluster_2 Qualification & Release A Receive this compound Reference Standard B Identity Confirmation (¹H & ¹³C NMR, MS, IR) A->B Structural Verification C Purity Assessment (HPLC, GC) A->C Purity Check D Impurity Profiling (GC-MS, LC-MS) A->D Impurity Identification E Content Determination (Water by KF, ROI) A->E Content Analysis F Data Review & Comparison to Specifications B->F C->F D->F E->F G Issuance of Certificate of Analysis F->G Meets Specs H Release for QC Use G->H

Chemical_Structures Main Main Imp1 Imp1 Main->Imp1 Imp2 Imp2 Imp1->Imp2

Conclusion

The selection of a this compound reference standard for QC purposes requires a thorough evaluation of its purity, identity, and the presence of any impurities. While cost is always a consideration, the potential impact of using a poorly characterized standard on the quality and safety of the final drug product far outweighs any initial savings. By following the comprehensive analytical protocols outlined in this guide and carefully scrutinizing the supplier's Certificate of Analysis, researchers can confidently select a reference standard that ensures the accuracy and reliability of their QC data. This diligence is fundamental to robust drug development and manufacturing.

References

  • SynThink Research Chemicals. (2023). Reference Standards, Working Standards, and Internal Reference Standards. [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Morpholine with 2-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Familiar Scaffold

In the landscape of medicinal chemistry, morpholine and piperazine rings are foundational motifs, frequently employed to imbue molecules with desirable pharmacokinetic properties.[1][2] Morpholine, a versatile and flexible moiety, is present in over 20 FDA-approved drugs, often used to enhance solubility and modulate molecular properties.[3][4] However, it can also be metabolically labile, presenting a challenge for drug developers.[3]

Concurrently, the piperazine scaffold is widely regarded as a "privileged structure" in drug discovery.[5][6] Its two nitrogen atoms offer versatile synthetic handles to fine-tune physicochemical properties like solubility, basicity (pKa), and lipophilicity, which in turn can optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7][8]

This guide focuses on a specific, strategic bioisosteric leap: the replacement of the common morpholine ring with the less-explored 2-(methoxymethyl)piperazine. This substitution is not merely a swap of atoms but a deliberate strategy to modulate key drug-like properties. The primary hypotheses for this replacement are:

  • Modulation of Basicity: The introduction of a second nitrogen atom in the piperazine ring significantly increases basicity compared to morpholine's single, less basic nitrogen.[9][10] This can profoundly impact target engagement, off-target activity, and solubility.

  • Enhanced Metabolic Stability: By replacing the ether oxygen of morpholine and introducing a substituted piperazine, we can potentially block or alter sites of metabolism, a common liability for the morpholine ring.[2][3]

  • Exploration of Novel Chemical Space: The substituted piperazine offers new vectors for chemical modification, allowing for the fine-tuning of Structure-Activity Relationships (SAR).

This document provides a head-to-head comparison of these two scaffolds, supported by detailed, field-proven experimental protocols to validate the impact of this bioisosteric replacement in your drug discovery program.

Physicochemical and Pharmacokinetic Profile: A Comparative Analysis

The decision to replace a morpholine with a 2-(methoxymethyl)piperazine moiety should be driven by data. The following table outlines the anticipated shifts in key drug-like properties.

PropertyMorpholine Moiety2-(Methoxymethyl)piperazine MoietyRationale for Change & Expected Impact
Basicity (pKa) Weakly basic (pKa ~8.4 for morpholine)Moderately basic (Piperazine pKa1 ~5.3, pKa2 ~9.7)[11]The second nitrogen atom in piperazine creates a more basic center. This can increase aqueous solubility at physiological pH and alter interactions with acidic residues in target proteins or off-target channels (e.g., hERG).
Lipophilicity (LogD at pH 7.4) Moderately lipophilicPotentially lower or similarThe increased ionization of the more basic piperazine ring at pH 7.4 can decrease the distribution coefficient (LogD), leading to lower lipophilicity despite a potential increase in the partition coefficient (LogP) of the neutral form. This can improve the ADME profile.[12]
Aqueous Solubility Generally goodExpected to be higherThe higher basicity and resulting ionization of the piperazine ring at physiological pH typically leads to improved aqueous solubility, a key factor for oral bioavailability.[8][13]
Metabolic Stability Can be a site of N-dealkylation or ring oxidation.[3]Potentially improvedThe substitution at the 2-position of the piperazine ring may sterically hinder metabolic attack. The overall stability will be highly dependent on the specific CYP enzymes involved.[2][7] This is a critical parameter to determine experimentally.
Permeability Generally favorableDependent on LogD and pKaWhile higher solubility is beneficial, a significant decrease in LogD could potentially reduce passive permeability across cell membranes.[14] This highlights the need for a careful balance between solubility and lipophilicity.

The Bioisosteric Replacement Workflow: From Hypothesis to Data

A structured experimental approach is essential to validate the benefits of the morpholine-to-piperazine switch. The following workflow outlines the key decision points and experimental assays.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Analysis & Decision A Parent Compound (Morpholine) B Bioisostere (2-(methoxymethyl)piperazine) A->B Bioisosteric Replacement C Physicochemical Properties (pKa, Solubility, LogD) B->C D ADME Properties (Metabolic Stability, Permeability) B->D E Biological Activity (On-target, Off-target) B->E F Comparative Data Analysis C->F D->F E->F G Go/No-Go Decision for In Vivo Studies F->G G A Prepare Incubation Mix: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH (1 mM) B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Quench Reaction: Add cold Acetonitrile with Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) G->H

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Master Mix Preparation: Prepare a solution containing human liver microsomes (e.g., 0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4). [15]2. Compound Addition: Add the test compound (from a DMSO stock) to the microsome solution to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM. [16][17]A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., 2-3 volumes of cold acetonitrile containing an internal standard) to stop the reaction. [15]6. Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Causality: PAMPA is a high-throughput, cell-free assay that specifically measures passive diffusion, a primary route of absorption for many orally administered drugs. [14][18][19]By isolating this mechanism, it allows for a direct comparison of how changes in physicochemical properties (like LogD) between the two bioisosteres affect their ability to cross a lipid membrane. [20][21]

G cluster_0 Setup cluster_1 Incubation cluster_2 Analysis A Coat Donor Plate Filter with Lipid Solution (e.g., Lecithin in Dodecane) C Add Compound Solution to Donor Plate A->C B Add Buffer to Acceptor Plate D Assemble Sandwich: Place Donor Plate on Acceptor Plate B->D E Incubate at Room Temp (e.g., 5-18 hours) D->E F Disassemble Plates E->F G Measure Compound Concentration in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) F->G H Calculate Permeability Coefficient (Pe) G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.